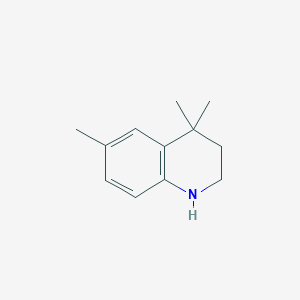

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been studied for their neuroprotective properties .

Mode of Action

It’s worth noting that quinoline derivatives, in general, have been suggested to function as powerful antioxidants .

Result of Action

Related compounds have been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes .

Analyse Biochimique

Biochemical Properties

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly those involving oxidative stress and neuroprotection. It interacts with several enzymes and proteins, including NADPH-generating enzymes and antioxidant enzymes. These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s ability to enhance the activity of these enzymes suggests its potential as a therapeutic agent in conditions characterized by oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play pivotal roles in cellular defense mechanisms. Additionally, it modulates the activity of chaperone proteins, thereby reducing protein aggregation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of antioxidant pathways and inhibition of pro-apoptotic signals. The compound’s interaction with NADPH-generating enzymes enhances the cellular redox status, while its modulation of chaperone activity helps maintain protein homeostasis. These molecular interactions collectively contribute to the compound’s neuroprotective properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish with prolonged exposure to light and air. Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, although its potency may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective effects without noticeable toxicity. At higher doses, it can induce adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as NADPH oxidase and superoxide dismutase, which are crucial for maintaining cellular redox balance. The compound’s influence on these pathways can alter metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in antioxidant defense. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Activité Biologique

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H17N

- CAS Number : 4497-58-9

- Structure : THTQ features a saturated heterocyclic structure with three methyl groups at the 4 and 6 positions.

The biological activity of THTQ can be attributed to several mechanisms:

- Antioxidant Activity : THTQ enhances the antioxidant defense system by increasing the activity of various antioxidant enzymes. This action helps to mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

- Neuroprotective Effects : Research indicates that THTQ normalizes chaperone activity and suppresses apoptosis in neuronal cells. This neuroprotective effect is particularly relevant in conditions such as Parkinson's disease, where oxidative stress and inflammation play critical roles .

- Anti-inflammatory Properties : THTQ reduces the expression of pro-inflammatory cytokines and inhibits the activation of the NF-κB pathway, which is a central mediator of inflammation .

In Vitro Studies

In vitro studies have demonstrated that THTQ exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This selectivity is crucial for developing anti-inflammatory drugs that minimize gastrointestinal side effects associated with non-selective COX inhibitors .

In Vivo Studies

A notable study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of THTQ) on rats with rotenone-induced Parkinsonism. The findings revealed that this compound significantly reduced oxidative stress markers and improved motor coordination scores compared to control groups. Histopathological analyses indicated that THTQ treatment mitigated neurodegeneration in the brain tissue .

Case Study 1: Neuroprotection in Parkinson's Disease

A controlled experiment assessed the neuroprotective properties of HTHQ against oxidative stress-induced neuronal damage. Rats treated with HTHQ showed improved levels of tyrosine hydroxylase and reduced markers of lipid peroxidation. These results suggest that HTHQ could be a promising candidate for further development in treating Parkinson's disease .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capacity of THTQ derivatives in various models of oxidative stress. The results indicated a significant reduction in markers such as 8-isoprostane and protein oxidation products following treatment with THTQ derivatives. This underscores the potential therapeutic applications of THTQ in conditions characterized by oxidative damage .

Research Findings Summary Table

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline is . Its structure features a fused six-membered and five-membered ring containing nitrogen, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its various biological activities:

- Neuroprotective Effects : Studies indicate that this compound can alleviate oxidative stress and inflammation in neurodegenerative diseases. For instance, derivatives like 6-hydroxy-4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline have shown significant neuroprotective properties in models of Parkinson's disease by reducing oxidative stress markers and improving motor coordination scores .

- Antioxidant Activity : The compound enhances the body's antioxidant defense mechanisms by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Antitumor Activity

Research has demonstrated that certain derivatives exhibit promising anticancer properties. A notable study highlighted that modifications at specific positions on the tetrahydroquinoline structure could enhance anticancer efficacy against various cancer cell lines:

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Compound A | <10 | Breast Cancer |

| Compound B | 5.5 | Lung Cancer |

These compounds were found to induce apoptosis in cancer cells by inhibiting tubulin polymerization .

Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory cytokines in activated macrophages. In vitro assays indicated a reduction in levels of TNF-alpha and IL-6 . This anti-inflammatory action suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Various studies suggest that derivatives of this compound possess antimicrobial properties. Specific derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis .

Anticoagulant Activity

Recent investigations have identified derivatives of this compound as selective inhibitors of coagulation factors XIa and Xa. These findings indicate potential applications in developing anticoagulant therapies .

Neuroprotection in Parkinson's Disease

A study evaluated the effects of 6-hydroxy-4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline on rats with rotenone-induced Parkinsonism. The results showed significant reductions in oxidative stress markers and improvements in motor coordination scores compared to control groups .

Anticancer Efficacy

In a series of experiments involving pyrroloquinoline derivatives related to this compound, modifications at specific positions were found to enhance anticancer efficacy significantly. The most potent derivative exhibited remarkable inhibition of cell growth across multiple cancer lines .

Propriétés

IUPAC Name |

4,4,6-trimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKAHMCUWYYTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696049 | |

| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32640-96-3 | |

| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.